molecular formula C18H21N3O3 B4422357 N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide

N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide

Cat. No. B4422357
M. Wt: 327.4 g/mol
InChI Key: IBERMLPRMZCGNK-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as DFU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFU belongs to the class of piperazine derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, this compound has been shown to exhibit anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. Furthermore, this compound has been shown to improve insulin sensitivity by activating the AMPK pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. Furthermore, this compound has been shown to improve insulin sensitivity by activating the AMPK pathway.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well-established. However, this compound also has some limitations for lab experiments. It has been shown to exhibit low solubility in water, which can make it difficult to administer in vivo. Furthermore, this compound has been shown to exhibit low bioavailability, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential of this compound as a therapeutic agent for various types of cancer. Furthermore, future research could focus on improving the solubility and bioavailability of this compound to enhance its therapeutic potential. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is warranted to explore its full potential.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties and has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and improve insulin sensitivity. While this compound has several advantages for lab experiments, such as its ease of synthesis and well-established mechanism of action, it also has some limitations, such as low solubility in water and low bioavailability. Future research could focus on exploring the potential of this compound as a therapeutic agent for various inflammatory diseases and cancers and improving its solubility and bioavailability.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-10-14(2)12-15(11-13)19-18(23)21-7-5-20(6-8-21)17(22)16-4-3-9-24-16/h3-4,9-12H,5-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBERMLPRMZCGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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